

Alisporivir hyperbilirubinemia management clinical trials

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Alisporivir

CAS No.: 254435-95-5

Cat. No.: S517974

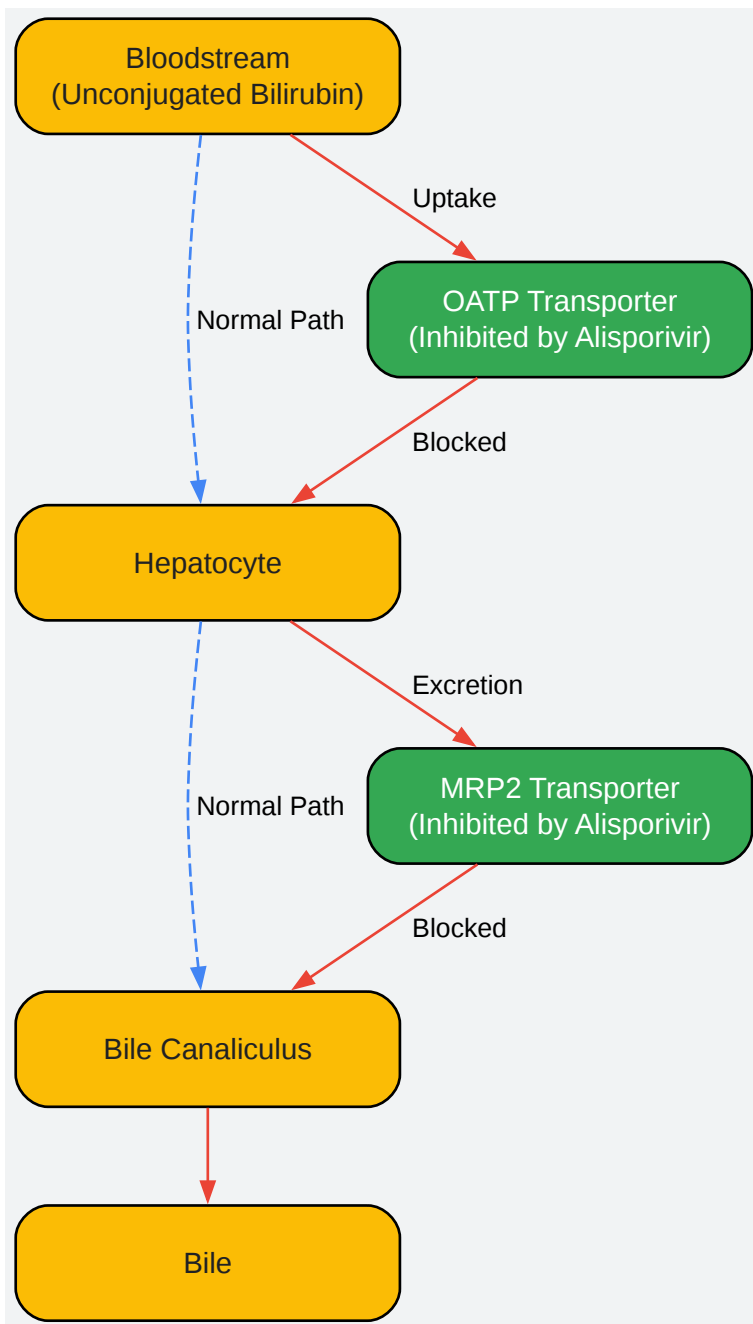
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Mechanism and Clinical Presentation

Alisporivir-induced hyperbilirubinemia results from the concurrent inhibition of key hepatocyte transporters [1]:

- **OATP (Organic Anion Transporting Polypeptide) transporters:** Inhibition impairs bilirubin uptake into hepatocytes, leading to an **indirect** increase in bilirubin.
- **MRP2 (Multidrug Resistance-associated Protein 2) transporter:** Inhibition reduces the excretion of bilirubin from hepatocytes into the bile, causing a **direct** increase in bilirubin.

This mechanism is distinct from hepatotoxicity. In clinical trials, **ALT activity normalized faster in alisporivir-containing arms than in control arms**, and the hyperbilirubinemia was not correlated with liver damage [1]. The following diagram illustrates this mechanism.



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Incidence and Management in Clinical Trials

The table below summarizes the incidence and characteristics of hyperbilirubinemia observed in key **alisporivir** clinical trials.

Clinical Trial (Phase)	Patient Population	Alisporivir Dosing Regimen	Hyperbilirubinemia Incidence & Severity	Management & Outcome
Phase II (ESSENTIAL) [2]	Treatment-naïve, GT1	600 mg / 800 mg QD or 400 mg BID + PEG-IFN/RBV	Not specified	Transient and reversible; associated with initial loading dose
Phase IIb (FUNDAMENTAL) [1]	GT1 non-responders/relapsers	400 mg BID + PEG-IFN/RBV	19% (across all ALV arms)	Well-tolerated; low discontinuation rates
Multiple Phase II Studies [1]	639 patients across studies	Various doses	2.5% (16/639) had significant hyperbilirubinemia (>5x ULN)	Not associated with liver damage; ALT normalized faster in ALV arms
Phase I [3]	HIV/HCV co-infected	1200 mg BID (monotherapy)	Led to discontinuation in a few patients	Transient

Troubleshooting Guide for Clinical Development

For researchers designing clinical trials, the following points are critical for monitoring and managing this adverse event.

- Differentiate from Hepatotoxicity: **Monitor ALT and AST levels** concurrently with bilirubin. A key differentiator is that **alisporivir**-induced hyperbilirubinemia occurs **without a concomitant rise in liver transaminases** [3] [1].
- Monitor for Transience: **This hyperbilirubinemia is typically transient and reversible**. Bilirubin levels typically peak after the initial loading dose and often decrease with continued treatment or return to baseline after treatment cessation [3] [1] [2].

- Consider Ribavirin Interaction: **Be aware that ribavirin-induced hemolysis** can contribute to increased bilirubin levels. The hyperbilirubinemia observed in trials was likely a compound effect of **alisorivir** (transporter inhibition) and ribavirin (increased bilirubin load from hemolysis) [1].
- No Dosage Adjustment from Toxicity: Evidence does not suggest that hyperbilirubinemia alone, in the absence of elevated transaminases, necessitates dose modification due to liver injury [1].

Frequently Asked Questions (FAQs)

Q1: Is hyperbilirubinemia during alisorivir treatment a sign of liver injury? A1: No. Clinical data indicates that this specific hyperbilirubinemia is **mechanistically unrelated to hepatotoxicity**. It results from the inhibition of bilirubin transporters (OATP and MRP2), and liver transaminase (ALT) levels typically normalize despite the elevated bilirubin [3] [1].

Q2: Were there any serious safety events that halted the clinical development of alisorivir? A2: Yes. While hyperbilirubinemia was manageable, the US FDA placed the **alisorivir** program on a **full clinical hold** in April 2012 due to a cluster of acute pancreatitis cases, one of which was fatal. This event occurred in a trial group receiving **alisorivir**-based triple therapy, leading to the discontinuation of the clinical program [1].

Q3: Does hyperbilirubinemia lead to high discontinuation rates in clinical trials? A3: No. According to pooled data from phase II studies, discontinuation rates due to adverse events were low and similar between **alisorivir**-containing arms and control arms. Despite the frequency of hyperbilirubinemia, it did not lead to widespread treatment discontinuation [1] [2].

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To cite this document: Smolecule. [Alisporivir hyperbilirubinemia management clinical trials].

Smolecule, [2026]. [Online PDF]. Available at:

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